molecular formula C12H13N3O3 B13250921 Ethyl 2-[3-oxo-2-(pyridin-4-yl)-2,3-dihydro-1H-pyrazol-4-yl]acetate

Ethyl 2-[3-oxo-2-(pyridin-4-yl)-2,3-dihydro-1H-pyrazol-4-yl]acetate

Cat. No.: B13250921
M. Wt: 247.25 g/mol
InChI Key: MLFWIOSSDZNJFR-UHFFFAOYSA-N
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Description

Ethyl 2-[3-oxo-2-(pyridin-4-yl)-2,3-dihydro-1H-pyrazol-4-yl]acetate is a chemical compound with a complex structure that includes a pyrazole ring, a pyridine ring, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-[3-oxo-2-(pyridin-4-yl)-2,3-dihydro-1H-pyrazol-4-yl]acetate typically involves the condensation of ethyl acetoacetate with 4-pyridinecarboxaldehyde in the presence of a base, followed by cyclization with hydrazine hydrate. The reaction conditions often include refluxing in ethanol or another suitable solvent .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[3-oxo-2-(pyridin-4-yl)-2,3-dihydro-1H-pyrazol-4-yl]acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2-[3-oxo-2-(pyridin-4-yl)-2,3-dihydro-1H-pyrazol-4-yl]acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 2-[3-oxo-2-(pyridin-4-yl)-2,3-dihydro-1H-pyrazol-4-yl]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole and pyridine rings in the compound allow it to bind to active sites of enzymes, potentially inhibiting their activity or altering their function. The ester group can also undergo hydrolysis, releasing active metabolites that exert biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-[3-oxo-2-(pyridin-4-yl)-2,3-dihydro-1H-pyrazol-4-yl]acetate is unique due to the presence of both pyrazole and pyridine rings, which provide distinct binding properties and reactivity compared to similar compounds. This dual-ring structure enhances its potential as a versatile intermediate in organic synthesis and medicinal chemistry .

Properties

Molecular Formula

C12H13N3O3

Molecular Weight

247.25 g/mol

IUPAC Name

ethyl 2-(3-oxo-2-pyridin-4-yl-1H-pyrazol-4-yl)acetate

InChI

InChI=1S/C12H13N3O3/c1-2-18-11(16)7-9-8-14-15(12(9)17)10-3-5-13-6-4-10/h3-6,8,14H,2,7H2,1H3

InChI Key

MLFWIOSSDZNJFR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=CNN(C1=O)C2=CC=NC=C2

Origin of Product

United States

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